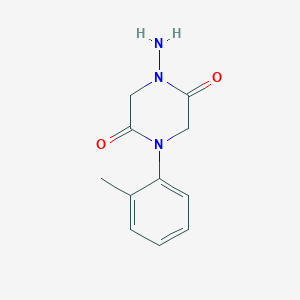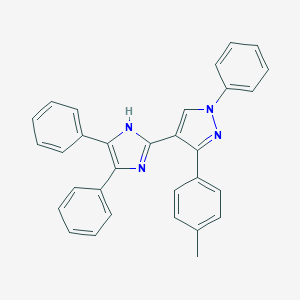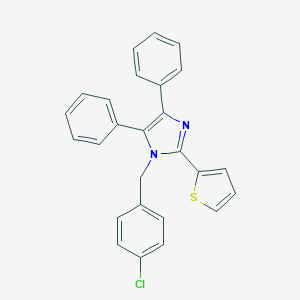![molecular formula C12H15N3O3S2 B292516 Ethyl [(3-amino-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B292516.png)
Ethyl [(3-amino-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [(3-amino-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of Ethyl [(3-amino-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the activity of histone deacetylase, an enzyme that regulates gene expression and is involved in the development of cancer.
Biochemical and Physiological Effects:
Ethyl [(3-amino-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate has been found to exhibit various biochemical and physiological effects. This compound has been found to induce apoptosis or programmed cell death in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. In addition, this compound has been found to exhibit anti-inflammatory and analgesic effects by inhibiting the production of inflammatory cytokines and prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Ethyl [(3-amino-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate in lab experiments is its potential as an anticancer agent. This compound has been found to exhibit antitumor activity against various types of cancer cells. Another advantage is its potential as an anti-inflammatory and analgesic agent. This compound has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory and painful conditions.
One of the limitations of using Ethyl [(3-amino-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxic effects on normal cells at high concentrations. Another limitation is its potential instability in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Ethyl [(3-amino-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate. One direction is the development of more stable analogs of this compound that can be used in aqueous solutions. Another direction is the study of the potential use of this compound in combination with other anticancer agents to enhance its antitumor activity. Additionally, the study of the mechanism of action of this compound and its effects on various signaling pathways involved in cancer development and progression may provide new insights into the development of novel anticancer agents.
Synthesemethoden
Ethyl [(3-amino-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate can be synthesized using various methods. One of the methods involves the reaction of 3-amino-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-thiol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction leads to the formation of the desired compound as a yellow solid.
Wissenschaftliche Forschungsanwendungen
Ethyl [(3-amino-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate has been studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory and analgesic agent. In addition, this compound has been found to exhibit antibacterial activity against various strains of bacteria.
Eigenschaften
Molekularformel |
C12H15N3O3S2 |
|---|---|
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
ethyl 2-(3-amino-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C12H15N3O3S2/c1-4-18-8(16)5-19-12-14-10-9(11(17)15(12)13)6(2)7(3)20-10/h4-5,13H2,1-3H3 |
InChI-Schlüssel |
RBFNALJWLLKRGU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CSC1=NC2=C(C(=C(S2)C)C)C(=O)N1N |
Kanonische SMILES |
CCOC(=O)CSC1=NC2=C(C(=C(S2)C)C)C(=O)N1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 5-phenyl-2-({[(3-pyridinylmethyl)amino]carbothioyl}amino)-3-thiophenecarboxylate](/img/structure/B292434.png)
![2,4-bis[(4-fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B292437.png)
![N-(4-chlorophenyl)-N-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)amine](/img/structure/B292438.png)
![7-amino-9-(5-methyl-2-furyl)-6-oxo-6H-benzo[c]chromene-8-carbonitrile](/img/structure/B292439.png)






![3-Methyl-5-phenyl-11-[3-(trifluoromethyl)phenyl]-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione](/img/structure/B292454.png)
![N-benzyl-N-{7-(diethylamino)-2-[(4-fluorobenzyl)sulfanyl]pyrimido[4,5-d]pyrimidin-4-yl}amine](/img/structure/B292456.png)
![6-[1,1'-Biphenyl]-4-yl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B292457.png)